4-Undecene, 3-methyl-, (E)-

Description

Contextualization within Branched Unsaturated Hydrocarbons and Alkene Isomerism

(E)-4-Undecene, 3-methyl- is classified as a branched unsaturated hydrocarbon. Let's break down this classification:

Hydrocarbon: The molecule is composed solely of hydrogen and carbon atoms.

Unsaturated: It contains at least one carbon-carbon double or triple bond. In this case, it has one double bond, making it an alkene. The presence of this double bond means the molecule has fewer hydrogen atoms than the maximum possible for its carbon skeleton (which would be a saturated alkane).

Branched: The carbon chain is not a simple linear sequence. The methyl group at the third carbon position constitutes a branch.

The structure of this compound is a clear example of alkene isomerism . Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Alkenes exhibit two primary types of isomerism:

Structural Isomerism: This occurs when atoms are connected in a different order. For example, the double bond could be at a different position, or the methyl branch could be elsewhere on the chain, creating different structural isomers of C12H24.

Stereoisomerism (Geometric Isomerism): This is where the atoms are connected in the same order, but their spatial arrangement differs. Due to the restricted rotation around the carbon-carbon double bond, alkenes can exist as geometric isomers. In the case of (E)-4-Undecene, 3-methyl-, the "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. The alternative arrangement would be the "(Z)" isomer (zusammen, meaning together), where the higher-priority groups are on the same side. This difference in spatial arrangement can lead to distinct physical and chemical properties.

Significance in Natural Products Chemistry and Chemical Ecology Research

While specific studies detailing the natural occurrence of (E)-4-Undecene, 3-methyl- are scarce, its structural motifs—a branched, unsaturated hydrocarbon chain—are common in the realm of natural products, particularly in the field of chemical ecology. Chemical ecology is the study of the chemical interactions between living organisms.

Many insects, for instance, utilize hydrocarbons as semiochemicals—chemicals that convey information. These can include:

Pheromones: Chemicals used for communication within a species. Sex pheromones, for example, can attract mates over long distances.

Kairomones: Chemicals that benefit the receiver but not the emitter, such as when a predator uses a chemical cue to locate its prey.

Allomones: Chemicals that benefit the emitter but not the receiver, such as defensive secretions.

Cuticular hydrocarbons (CHCs) are a waxy layer on the surface of insects that primarily prevent water loss but also play a crucial role in chemical communication. nih.gov These CHCs are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes. nih.gov The specific composition of this mixture can signal information about an insect's species, sex, age, and social status. nih.gov Methyl-branched alkanes and alkenes are particularly important as signal molecules because the position of the branch and the geometry of the double bond add layers of specificity to the chemical signal. nih.govoup.com

Given its structure, it is plausible that (E)-4-Undecene, 3-methyl- could function as a component of an insect's cuticular hydrocarbon profile, potentially playing a role in mate recognition or other forms of chemical signaling. However, without direct experimental evidence, this remains speculative.

Historical Context of Research on Alkenes and Their Biological Relevance

The study of alkenes dates back to the early days of organic chemistry, with their reactivity being a key area of investigation. The discovery of their biological roles is a more recent development, particularly with the rise of chemical ecology in the mid-20th century.

The biosynthesis of branched-chain fatty acids, which are precursors to branched hydrocarbons, has been a subject of significant research. In many bacteria, the synthesis of these fatty acids begins with branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orgwikipedia.org These amino acids are converted into short-chain acyl-CoA primers (e.g., 2-methylpropanyl-CoA from valine) that are then elongated to form branched-chain fatty acids. wikipedia.org Subsequent metabolic processes can then convert these fatty acids into the corresponding branched alkanes and alkenes.

The realization that insects use specific chemical signals for communication was a major breakthrough. In 1959, the first insect sex pheromone, bombykol, was identified from the silk moth Bombyx mori. This discovery opened the floodgates for research into the chemical language of insects, leading to the identification of thousands of pheromones, many of which are alkenes or their derivatives. This research has had significant practical applications, particularly in agriculture, where synthetic pheromones are used to monitor and control pest populations by disrupting their mating cycles. libretexts.orgwikipedia.org

Structure

3D Structure

Properties

CAS No. |

74630-59-4 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(E)-3-methylundec-4-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+ |

InChI Key |

FOCAIPNHDGQZST-ZHACJKMWSA-N |

Isomeric SMILES |

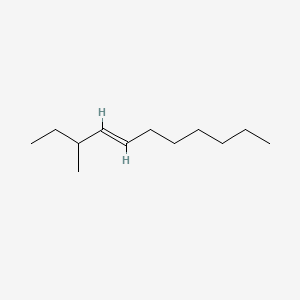

CCCCCC/C=C/C(C)CC |

Canonical SMILES |

CCCCCCC=CC(C)CC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of E 4 Undecene, 3 Methyl

Retrosynthetic Analysis of (E)-4-Undecene, 3-methyl-

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For the target molecule (TM), (E)-4-Undecene, 3-methyl-, the primary disconnection points are the carbon-carbon double bond and adjacent single bonds.

The most logical disconnection is across the C4=C5 double bond. This approach suggests several synthetic strategies based on the formation of this bond:

Wittig Reaction: Disconnecting the double bond leads to a seven-carbon aldehyde (heptanal) and a five-carbon phosphorus ylide derived from 2-bromobutane. This is a classic C7 + C5 strategy.

Olefin Metathesis: This disconnection suggests a cross-metathesis reaction between two simpler alkenes, such as 1-octene and 3-methyl-1-butene.

Organometallic Coupling: A disconnection can be envisioned between the C4 carbon and the sec-butyl group, suggesting a coupling between an 8-carbon vinyl halide and a 4-carbon organometallic reagent, such as sec-butylmagnesium chloride. chemicalbook.com

An alternative disconnection can be made at the C3-C4 single bond. This would involve the formation of an alcohol intermediate, 3-methylundecan-4-ol, followed by a dehydration reaction. This alcohol could be synthesized from the reaction of a Grignard reagent (e.g., heptylmagnesium bromide) with 2-methylbutanal.

A third strategy involves disconnecting to an alkyne precursor, such as 3-methylundec-4-yne. Stereoselective reduction of the alkyne would then yield the desired (E)-alkene.

These primary disconnections form the basis for the synthetic pathways discussed in the following sections.

Established Synthetic Pathways for Undecene Derivatives

Several foundational reactions in organic synthesis are applicable to the construction of undecene derivatives like (E)-4-Undecene, 3-methyl-.

Wittig Reactions in Alkene Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a triphenyl phosphonium ylide (Wittig reagent). libretexts.orgiitk.ac.in This reaction is particularly valuable because it forms the double bond at a specific location, unlike elimination reactions which can often yield mixtures of isomers. mnstate.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group attached to the carbanion is an alkyl group) typically react under kinetic control to produce (Z)-alkenes.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control, leading predominantly to the formation of (E)-alkenes. wikipedia.org

To synthesize (E)-4-Undecene, 3-methyl-, a stabilized ylide would be preferable for achieving the desired (E) stereochemistry. However, the required ylide for this specific synthesis is non-stabilized. Therefore, to favor the (E)-isomer, modifications such as the Schlosser modification can be employed. This method involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures, which allows for equilibration to the more stable threo-betaine, which then eliminates to form the (E)-alkene. wikipedia.org

Table 1: Proposed Wittig Reaction Synthesis

| Reactant 1 (Carbonyl) | Reactant 2 (Ylide Precursor) | Expected Product | Key for (E)-Selectivity |

|---|---|---|---|

| Heptanal | (sec-butyl)triphenylphosphonium bromide | (E/Z)-4-Undecene, 3-methyl- | Schlosser Modification |

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. Cross-metathesis, the reaction between two different alkenes, can be used to synthesize trisubstituted olefins. acs.org

The synthesis of trisubstituted alkenes via intermolecular cross-metathesis can be achieved in good yields with moderate (E)-selectivity using specific ruthenium alkylidene catalysts. acs.orgresearchgate.net For the synthesis of (E)-4-Undecene, 3-methyl-, a potential cross-metathesis could be performed between a terminal alkene and a geminal disubstituted alkene.

However, controlling the stereoselectivity in the synthesis of acyclic trisubstituted alkenes can be challenging. Recent advancements have led to the development of catalysts and methods for stereoretentive olefin metathesis, which can produce either E- or Z-trisubstituted alkenes with high fidelity, though this often requires specific substrates. nih.govresearchgate.net

Grignard Reagents and Organometallic Coupling Reactions

Grignard reagents (organomagnesium halides) are versatile nucleophiles in organic synthesis. organic-chemistry.org While they are commonly used to attack carbonyls, they are also effective in carbon-carbon bond-forming cross-coupling reactions.

Iron-catalyzed cross-coupling of Grignard reagents with alkenyl halides provides a stereospecific method for alkene synthesis. acs.org For instance, the reaction of cis- or trans-1-propenyl bromide with methylmagnesium bromide in the presence of an iron catalyst proceeds stereospecifically to yield cis- or trans-butene-2, respectively. acs.org This suggests that the stereochemistry of the alkenyl halide is retained in the product.

A documented synthesis of (E)-3-Methyl-4-undecene involves the reaction of cis-1-bromo-1-octene with sec-butylmagnesium chloride. chemicalbook.com This type of reaction, often referred to as a Kumada coupling, demonstrates a practical application of organometallic coupling for the stereospecific synthesis of the target molecule.

Table 2: Documented Grignard Coupling Synthesis

| Alkenyl Halide | Grignard Reagent | Catalyst (Implied) | Product |

|---|---|---|---|

| cis-1-Bromo-1-octene | sec-Butylmagnesium chloride | Transition Metal (e.g., Fe, Ni, Pd) | (E)-4-Undecene, 3-methyl- |

Dehydration and Elimination Reactions

The dehydration of alcohols is a classic method for preparing alkenes. libretexts.org This elimination reaction typically proceeds via an E1 or E2 mechanism when the alcohol is heated in the presence of a strong acid like sulfuric acid or phosphoric acid. organicchemistrytutor.comalmerja.com

The regioselectivity of alcohol dehydration is generally governed by Zaitsev's rule, which predicts that the major product will be the more substituted (and thus more stable) alkene. youtube.com When dehydrating an alcohol like 3-methylundecan-4-ol, the formation of 3-methyl-4-undecene is expected. However, this method often provides poor stereocontrol, leading to a mixture of (E) and (Z) isomers. chemguide.co.uk Furthermore, the E1 mechanism proceeds through a carbocation intermediate, which can be prone to rearrangements, potentially leading to a mixture of constitutional isomers. libretexts.org While E2 dehydration can offer better control, it requires converting the hydroxyl group into a better leaving group and ensuring an anti-periplanar arrangement of the departing hydrogen and leaving group, which can be sterically demanding.

Stereoselective Synthesis of (E)-4-Undecene, 3-methyl- and Related Stereoisomers

Achieving high stereoselectivity is crucial in modern organic synthesis. For (E)-4-Undecene, 3-methyl-, several strategies can be employed to favor the formation of the (E) isomer over its (Z) counterpart.

Modified Wittig Reactions: As mentioned, the Schlosser modification of the Wittig reaction is a reliable method for obtaining (E)-alkenes from non-stabilized ylides. wikipedia.org

Organometallic Coupling: The stereospecific cross-coupling of a vinyl organometallic reagent with an alkyl halide, or a vinyl halide with an alkyl organometallic reagent, is a powerful strategy. The synthesis using sec-butylmagnesium chloride and an octenyl bromide is a prime example of this, where the stereochemistry of the final product is dictated by the starting vinyl halide. chemicalbook.comacs.org

Alkyne Reduction: A highly effective method for generating (E)-alkenes is the reduction of an internal alkyne. The reaction of an alkyne with sodium metal in liquid ammonia selectively produces the trans-alkene. wikipedia.org Therefore, the synthesis and subsequent reduction of 3-methylundec-4-yne would be an excellent route to stereopure (E)-4-Undecene, 3-methyl-.

Hydroalkylation of Alkynes: Modern methods involving cooperative copper and nickel catalysis allow for the stereospecific hydroalkylation of terminal alkynes with alkyl iodides to form (E)-alkenes with excellent selectivity. nih.gov This could involve reacting 1-octyne with 2-iodobutane under dual catalytic conditions.

The choice of method depends on factors such as the availability of starting materials, functional group tolerance, and the desired level of stereochemical purity. For (E)-4-Undecene, 3-methyl-, both alkyne reduction and stereospecific organometallic coupling represent highly effective and selective synthetic routes.

Enantioselective and Diastereoselective Approaches to Chiral Alkenes

The synthesis of a single stereoisomer of a chiral molecule like (E)-4-Undecene, 3-methyl- necessitates the use of stereoselective reactions. These reactions are broadly categorized as either diastereoselective or enantioselective.

A diastereoselective reaction is one in which one diastereomer is preferentially formed over another. ddugu.ac.incureffi.org This typically occurs when a molecule already containing a stereocenter undergoes a reaction that creates a new stereocenter. The pre-existing chiral center influences the reaction pathway, making the transition states leading to different diastereomers unequal in energy. msu.edu For the synthesis of (E)-4-Undecene, 3-methyl-, a diastereoselective approach could involve the reduction of a chiral ketone precursor. The approach of the reducing agent would be sterically hindered on one face of the carbonyl group by the existing molecular chirality, leading to the preferential formation of one alcohol diastereomer. This alcohol can then be converted to the target alkene.

An enantioselective synthesis creates a preference for the formation of one enantiomer over the other from an achiral or racemic starting material. ddugu.ac.in This is achieved by introducing a chiral influence into the reaction, such as a chiral catalyst, reagent, or auxiliary. msu.edu For instance, the catalytic asymmetric isomerization of an achiral olefin can be an atom-economical process to create a chiral tertiary carbon stereocenter, such as the one at the C-3 position of the target molecule. frontiersin.org Bimolecular reactions between nucleophilic carbon-centered radicals and electron-deficient alkenes can also be employed to construct sterically congested C-C bonds with high facial stereoselectivity at both the prochiral radical and the alkene. nih.gov

Table 1: Comparison of Enantioselective and Diastereoselective Strategies

| Feature | Enantioselective Synthesis | Diastereoselective Synthesis |

| Starting Material | Typically achiral or racemic | Contains at least one pre-existing stereocenter |

| Chiral Influence | External (chiral catalyst, reagent, auxiliary) | Internal (existing stereocenter) |

| Products | Enantiomers (in unequal amounts) | Diastereomers (in unequal amounts) |

| Goal | To create a new stereocenter with a specific absolute configuration (R/S) | To create a new stereocenter with a specific relative configuration to an existing one |

Chiral Pool and Chiral Auxiliary Strategies in Alkene Synthesis

Two powerful strategies in asymmetric synthesis that leverage existing chirality are the chiral pool and chiral auxiliary approaches.

Chiral Pool Synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. ddugu.ac.inwikipedia.org This approach is one of the simplest ways to introduce chirality into a target molecule, as the carbon skeleton and stereochemistry are pre-defined. wikipedia.org For the synthesis of (S)-3-methyl-4-undecene, a plausible chiral pool starting material would be (S)-2-methyl-1-butanol, which is commercially available and derived from fusel oil. This starting material contains the required chiral sec-butyl group precursor. The synthesis would involve converting the alcohol to a suitable electrophile (e.g., a tosylate or bromide) and coupling it with an appropriate organometallic reagent, followed by steps to construct the undecene chain.

Chiral Auxiliary Strategies involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. sigmaaldrich.comwikipedia.orgyork.ac.uk This auxiliary directs the stereochemical outcome of a subsequent reaction, effectively acting as a "chiral steering group." blogspot.com After the new stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comyork.ac.uk

A widely used class of chiral auxiliaries is the Evans oxazolidinones, which are derived from amino acids. blogspot.comresearchgate.net In a potential synthesis of (E)-4-Undecene, 3-methyl-, an Evans auxiliary could be acylated with propionyl chloride. The resulting imide can be deprotonated to form a Z-enolate, which then undergoes a highly diastereoselective alkylation with a 1-haloheptane. The steric bulk of the auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. Subsequent removal of the auxiliary would yield a chiral carboxylic acid or a related derivative, which can then be elaborated into the target alkene. researchgate.net

Table 2: Selected Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Starting Material Source |

| Evans Oxazolidinones | Diastereoselective alkylations, aldol reactions, Diels-Alder reactions | Amino acids (e.g., Valine, Phenylalanine) |

| Camphorsultam (Oppolzer's Sultam) | Diastereoselective alkylations, conjugate additions | Camphor |

| (R,R)- and (S,S)-Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids and amino acids | Ephedra plant / Synthetic |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Synthetic |

Catalytic Asymmetric Synthesis Techniques (e.g., transition metal catalysis)

Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. frontiersin.org Transition metal catalysis is particularly prominent, employing chiral ligands that coordinate to a metal center to create a chiral environment that influences the reaction's stereochemical outcome. nih.gov

For the synthesis of (E)-4-Undecene, 3-methyl-, a key step would be the enantioselective formation of the C-3 stereocenter. This could be achieved through several catalytic methods:

Asymmetric Conjugate Addition: A copper catalyst bearing a chiral phosphine ligand could catalyze the addition of a methyl organometallic reagent to an (E)-undec-2-enoate ester. The chiral catalyst would differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer of the resulting 3-methyl ester.

Asymmetric Hydrogenation: A prochiral alkene precursor, such as 3-methyleneundecane, could undergo asymmetric hydrogenation using a chiral rhodium or iridium catalyst (e.g., with a BINAP ligand). This would enantioselectively reduce the double bond to create the chiral center at C-3.

Metal-Catalyzed Cyclizations: While often used for cyclic compounds, principles from metal-catalyzed reactions like the ene cyclization can be adapted for intermolecular reactions, where a chiral catalyst controls the formation of a new C-C bond and stereocenter. nih.gov

These catalytic methods offer the advantage of high atom economy and the ability to generate significant optical purity with minimal chiral waste.

Table 3: Examples of Transition Metal-Based Asymmetric Catalysis for Alkene Synthesis

| Catalyst System (Metal + Ligand) | Reaction Type | Application |

| Rhodium / Chiral Diphosphines (e.g., BINAP) | Asymmetric Hydrogenation | Enantioselective reduction of prochiral alkenes |

| Copper / Chiral Ligands (e.g., Josiphos) | Asymmetric Conjugate Addition | Formation of C-C bonds with stereocontrol |

| Palladium / Chiral Ligands (e.g., Trost ligand) | Asymmetric Allylic Alkylation | Nucleophilic substitution on allylic substrates |

| Ruthenium / Chiral Diamine-Diphosphine | Asymmetric Ketone Reduction | Enantioselective synthesis of chiral alcohols (alkene precursors) |

Specific Methods for Controlling E/Z Isomerism in Undecenes

Achieving high stereoselectivity for the (E)-isomer of the double bond is critical. Several olefination reactions provide reliable control over alkene geometry.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. tamu.edulibretexts.org The stereochemical outcome is highly dependent on the nature of the ylide:

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and their reactions are typically thermodynamically controlled, leading predominantly to the (E)-alkene. libretexts.orgresearchgate.net To synthesize (E)-4-Undecene, 3-methyl-, one could react heptanal with a stabilized ylide derived from 2-bromobutane.

Unstabilized Ylides: Ylides with alkyl substituents are less stable and their reactions are kinetically controlled, usually favoring the (Z)-alkene. libretexts.org

Schlosser Modification: This modification of the Wittig reaction using unstabilized ylides allows for the selective synthesis of (E)-alkenes. It involves deprotonation and reprotonation of the betaine intermediate at low temperature to favor the more stable threo-betaine, which eliminates to give the (E)-alkene. libretexts.org

Another powerful method is the Julia-Kocienski olefination , which reacts a phenyl tetrazolyl (PT) sulfone with an aldehyde or ketone. This reaction is known to provide excellent (E)-selectivity.

Finally, if a mixture of (E) and (Z) isomers is formed, it can sometimes be isomerized to the thermodynamically more stable (E)-isomer. This can be achieved photochemically or by using catalysts such as a catalytic amount of iodine or certain transition metal complexes like rhodium or ruthenium. researchgate.net

Table 4: Comparison of Olefination Methods for (E)-Alkene Synthesis

| Method | Reactants | Typical Selectivity | Key Features |

| Wittig Reaction (Stabilized Ylide) | Aldehyde/Ketone + Stabilized Phosphorus Ylide | High (E)-selectivity | Reaction is reversible and thermodynamically controlled. |

| Schlosser Modification (Wittig) | Aldehyde/Ketone + Unstabilized Ylide + Organolithium | High (E)-selectivity | Involves low temperatures and equilibration of the betaine intermediate. |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | High (E)-selectivity | Byproduct is a water-soluble phosphate, simplifying purification. |

| Julia-Kocienski Olefination | Aldehyde/Ketone + PT-Sulfone anion | High (E)-selectivity | Generally provides excellent stereocontrol for (E)-alkenes. |

Biosynthetic Pathways and Natural Occurrence of E 4 Undecene, 3 Methyl

Isolation and Identification from Biological Matrices

The detection and characterization of volatile and non-volatile hydrocarbons from complex biological samples rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). While direct evidence for the isolation of (E)-4-undecene, 3-methyl- is limited, the presence of structurally related compounds in plants, insects, microbes, and marine organisms provides a basis for discussing its potential natural occurrence.

Occurrence in Plant Volatile Organic Compounds (VOCs)

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in communication, defense, and reproduction. These emissions are complex mixtures, primarily composed of terpenoids, fatty acid derivatives, and aromatic compounds. While a multitude of hydrocarbons are present in these blends, the specific identification of (E)-4-undecene, 3-methyl- in plant VOCs is not prominently reported in scientific literature. However, plants are known to synthesize a variety of branched-chain and unsaturated hydrocarbons, suggesting that the biosynthetic capability for such structures exists.

The chemical diversity of plant VOCs is extensive, with profiles varying significantly between species, developmental stages, and in response to environmental stimuli.

Table 1: Major Classes of Plant Volatile Organic Compounds

| Class | Examples | Biosynthetic Pathway |

| Terpenoids | Monoterpenes (e.g., limonene, pinene), Sesquiterpenes (e.g., farnesene) | Mevalonic acid (MVA) and Methylerythritol phosphate (MEP) pathways |

| Fatty Acid Derivatives | Green leaf volatiles (e.g., hexenal), Jasmonates | Lipoxygenase (LOX) pathway |

| Aromatic Compounds | Benzenoids (e.g., methyl salicylate), Phenylpropanoids (e.g., eugenol) | Shikimate pathway |

| Other Hydrocarbons | Alkanes, Alkenes | Fatty acid biosynthesis and decarboxylation |

Detection in Insect Secretions and Allomones

Insects utilize a complex language of chemical signals, known as semiochemicals, for a variety of interactions. Among these, cuticular hydrocarbons (CHCs) are particularly important for preventing desiccation and for chemical communication, including species and mate recognition. These CHCs are often complex mixtures of straight-chain alkanes, alkenes, and methyl-branched hydrocarbons. nih.gov

While a specific report on (E)-4-undecene, 3-methyl- as an insect-derived compound is not readily found, the presence of numerous isomers of methyl-branched alkenes in insect cuticles and pheromone blends is well-documented. The structural diversity of these compounds is vast, with variations in chain length, position of the double bond, and the location of methyl branches. researchgate.net This diversity is crucial for the specificity of chemical signaling.

Table 2: Examples of Methyl-Branched and Unsaturated Hydrocarbons in Insects

| Compound Type | Example | Insect Group | Function |

| Methyl-branched alkanes | 2-methylheptadecane | Moths (Lepidoptera) | Sex pheromone component |

| Monoenes | (Z)-9-tricosene | Housefly (Musca domestica) | Sex pheromone |

| Dienes | (Z,Z)-6,9-heptacosadiene | German cockroach (Blattella germanica) | Contact sex pheromone |

| Branched Alkenes | 4-methyl-1-nonene | Various beetles (Coleoptera) | Aggregation pheromone component |

Identification in Microbial Volatiles

Microorganisms, including bacteria and fungi, are known producers of a wide array of volatile organic compounds (mVOCs). These mVOCs are involved in microbial communication, interactions with other organisms, and can serve as indicators of microbial presence and activity. The chemical profiles of mVOCs are diverse and include alcohols, ketones, aldehydes, terpenes, and various hydrocarbons.

The production of alkenes by microorganisms has been documented. For instance, some bacteria are known to produce 1-undecene. nih.gov Fungi also contribute to the atmospheric load of VOCs, producing a range of hydrocarbons. While the direct identification of (E)-4-undecene, 3-methyl- from microbial sources is not explicitly detailed in the reviewed literature, the metabolic machinery for producing branched and unsaturated hydrocarbons is present in the microbial world. These compounds often arise from the modification of fatty acid precursors. nih.gov

Presence in Marine Organism Extracts

Marine organisms are a rich source of unique and structurally diverse natural products. While research has often focused on secondary metabolites with potential pharmaceutical applications, the volatile and hydrocarbon profiles of marine life are also of interest. Reports on the specific compound (E)-4-undecene, 3-methyl- from marine extracts are not prevalent. However, marine algae and bacteria are known to produce a variety of hydrocarbons, including straight-chain and branched alkanes and alkenes.

Enzymatic Mechanisms and Metabolic Routes to Branched Unsaturated Hydrocarbons

The biosynthesis of branched and unsaturated hydrocarbons in biological systems is intrinsically linked to lipid metabolism. The core building blocks and enzymatic machinery for creating these molecules are found in the pathways of fatty acid synthesis and modification.

Lipid Metabolism Pathways and Unsaturated Fatty Acid Biosynthesis

The fundamental pathway for hydrocarbon biosynthesis begins with fatty acid synthesis. In this process, acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor for the growing acyl chain, a reaction catalyzed by fatty acid synthase (FAS).

The introduction of methyl branches, a key feature of (E)-4-undecene, 3-methyl-, typically occurs during the elongation of the fatty acid chain. Instead of malonyl-CoA, methylmalonyl-CoA can be incorporated by the FAS complex. This results in a methyl-branched fatty acid precursor. The stereochemistry of this methyl branch is determined by the specific enzymes involved in the reduction steps of the FAS cycle. pnas.org

The formation of the double bond in an unsaturated hydrocarbon is generally achieved through the action of desaturase enzymes, which introduce double bonds into fatty acyl chains. Alternatively, in some microbial pathways, alkenes can be formed through the decarboxylation of unsaturated fatty acids.

The final step in the biosynthesis of many hydrocarbons is the removal of the carboxyl group from the fatty acid precursor. This can occur through a variety of enzymatic mechanisms, including decarboxylation or the reduction of the fatty acid to an aldehyde followed by decarbonylation.

In insects, the biosynthesis of cuticular hydrocarbons is a well-studied process that exemplifies the generation of complex hydrocarbon mixtures. This process involves the following key steps:

De novo fatty acid synthesis by soluble fatty acid synthases.

Elongation of the fatty acid chain by membrane-bound elongases to produce very-long-chain fatty acids (VLCFAs).

Introduction of methyl branches through the incorporation of methylmalonyl-CoA during synthesis.

Desaturation of the fatty acyl-CoA by desaturases to create unsaturated fatty acids.

Reductive conversion of the fatty acyl-CoA to a hydrocarbon, often involving a P450 enzyme system.

This multi-step pathway allows for the generation of the vast diversity of hydrocarbons observed in the insect world. nih.gov While the specific enzymes leading to (E)-4-undecene, 3-methyl- have not been characterized, its formation would likely follow a similar biosynthetic logic, originating from the versatile pathways of lipid metabolism.

Role of Desaturases and Decarboxylases in Alkene Formation

The formation of alkenes from fatty acid precursors is a multi-step enzymatic process. While the specific pathway for (E)-4-Undecene, 3-methyl- is not detailed in existing literature, the roles of key enzyme families—desaturases and decarboxylases—are well-established in the biosynthesis of other alkenes, including terminal and internal olefins.

Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds into the acyl chains of fatty acid molecules. nih.gov This is an aerobic process that converts a single carbon-carbon bond (C-C) into a double bond (C=C) in a stereospecific manner. nih.govnih.gov The reaction requires oxygen, an electron carrier (like cytochrome b5), and an NADH-dependent reductase. nih.gov In the proposed biosynthesis of (E)-4-Undecene, 3-methyl-, a desaturase would act on a saturated fatty acyl precursor to create the double bond at the C4 position. The regioselectivity of the desaturase determines the position of the double bond, while its stereospecificity would ensure the (E)- or trans-configuration. nih.gov

Decarboxylases and Decarbonylases: The final step in converting the fatty acid derivative into a hydrocarbon involves the removal of the carboxyl group. This can occur through two primary mechanisms:

Oxidative Decarboxylation: Enzymes such as the cytochrome P450 OleT, found in bacteria, directly convert free fatty acids into terminal alkenes with the concurrent loss of CO2. researchgate.net Similarly, non-heme iron-dependent enzymes like UndA and UndB catalyze the oxidative decarboxylation of medium-chain fatty acids to produce 1-alkenes. researchgate.netnih.gov

Reductive Decarbonylation: This pathway is more commonly described for insect hydrocarbon biosynthesis. nih.govacs.org It involves a two-step process where a fatty acyl-CoA is first reduced to a fatty aldehyde by a fatty acyl-CoA reductase. Subsequently, an aldehyde decarbonylase, often a cytochrome P450-type enzyme in insects, removes the carbonyl group as carbon monoxide (CO) to yield the final hydrocarbon. acs.org

For an internally branched alkene like (E)-4-Undecene, 3-methyl-, the process would likely involve the formation of a 3-methyl-dodecanoyl-CoA precursor, its desaturation to (E)-3-methyl-4-dodecenoyl-CoA, reduction to the corresponding aldehyde, and subsequent decarbonylation to yield the final product.

Table 1: Key Enzyme Families in Alkene Biosynthesis

| Enzyme Family | Function | Substrate (Example) | Product (Example) | Relevance to (E)-4-Undecene, 3-methyl- |

| Fatty Acid Desaturase | Introduces double bonds into acyl chains nih.govnih.gov | Saturated Fatty Acyl-CoA | Unsaturated Fatty Acyl-CoA | Creates the C=C double bond at the C4 position. |

| Fatty Acyl-CoA Reductase | Reduces fatty acyl-CoA to a fatty aldehyde nih.gov | Fatty Acyl-CoA | Fatty Aldehyde | Intermediate step in the decarbonylation pathway common in insects. |

| Aldehyde Decarbonylase | Removes the carbonyl group from a fatty aldehyde acs.org | Fatty Aldehyde | Alkane/Alkene + CO | Final step to produce the C11 hydrocarbon chain from a C12 precursor. |

| Fatty Acid Decarboxylase | Removes the carboxyl group from a fatty acid researchgate.net | Fatty Acid | Alkene + CO2 | An alternative final step, primarily described for terminal alkene synthesis in microbes. |

Precursor Analysis and Isotopic Labeling Studies in Biosynthesis

To determine the precise biosynthetic pathway of a natural product like (E)-4-Undecene, 3-methyl-, scientists use precursor analysis and isotopic labeling techniques. These methods allow researchers to track the metabolic fate of simple, labeled molecules as they are incorporated into a more complex final structure. nih.govwikipedia.org

Precursor Analysis: The biosynthesis of methyl-branched hydrocarbons in insects is an extension of fatty acid synthesis. pnas.org The backbone of the molecule is constructed from acetyl-CoA and repeating units of malonyl-CoA. The introduction of a methyl branch is achieved by substituting methylmalonyl-CoA in place of a malonyl-CoA unit during chain elongation by the fatty acid synthase (FAS) enzyme complex. pnas.org For (E)-4-Undecene, 3-methyl-, the presumed precursors are:

Propionyl-CoA: Serves as the starter unit that, after carboxylation to methylmalonyl-CoA, provides the C1, C2, C3, and the methyl group at C3.

Acetyl-CoA: Carboxylated to malonyl-CoA, which is used for the subsequent elongation of the rest of the carbon chain.

Isotopic Labeling Studies: This technique involves feeding an organism with a precursor molecule containing a heavy, non-radioactive isotope (like ¹³C or ²H) at a specific position. wikipedia.org The location of the isotope in the final product is then determined using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This provides direct evidence of which atoms from the precursor were incorporated and where. nih.gov

For example, to confirm the biosynthesis of (E)-4-Undecene, 3-methyl-, researchers could perform the following experiments:

[1-¹³C]propionate: If propionyl-CoA is the precursor for the methyl branch, the ¹³C label would be expected to appear at C-1 of the final alkene.

[2-¹³C]propionate: This would be expected to label the C-2 position.

[3-¹³C]propionate or [methyl-¹³C]methionine: This would be used to trace the origin of the methyl group itself, labeling the carbon of the 3-methyl group. Methionine is a common methyl donor but is less likely to be the source here compared to propionate.

[1,2-¹³C]acetate: This would result in a specific labeling pattern along the carbon backbone derived from acetate (B1210297) units, confirming the role of standard fatty acid elongation.

Table 2: Hypothetical Isotopic Labeling Strategy for (E)-4-Undecene, 3-methyl- Biosynthesis

| Labeled Precursor Administered | Expected ¹³C Position in Final Product | Information Gained |

| [1-¹³C]acetate | Even-numbered carbons (C-4, C-6, C-8, C-10) | Confirms the role of acetyl-CoA in chain elongation. |

| [2-¹³C]acetate | Odd-numbered carbons (C-5, C-7, C-9, C-11) | Confirms the role of acetyl-CoA in chain elongation. |

| [¹³C-methyl]methionine | No label expected | Would rule out S-adenosyl methionine (SAM) as the direct methyl donor. |

| [3-¹³C]propionate | 3-methyl carbon | Confirms propionyl-CoA as the source of the methyl group. |

Microbiome Influence on Host Chemical Signal Synthesis

There is a growing body of evidence indicating that symbiotic microorganisms can significantly influence the chemical profiles of their insect hosts, including the production of pheromones and cuticular hydrocarbons. rsc.orgresearchgate.net This modulation can occur through several mechanisms, highlighting a complex interplay between the host's genetics and its microbiome. researchgate.net

The influence of the microbiome on the host's chemical signals can be:

Direct Production: In some cases, symbiotic bacteria directly synthesize compounds that are used by the host as pheromones. For instance, bacteria in the gut of the bark beetle can produce verbenone, a key multifunctional pheromone. nih.gov

Precursor Provisioning: Microbes can produce essential precursors that the host cannot synthesize on its own. biorxiv.org Since many pheromones are derived from common metabolites like fatty acids and amino acids, the microbiome can regulate pheromone production by supplying or depleting the necessary building blocks. biorxiv.org

Metabolic Modulation: The microbiome can cause general changes in the host's metabolism, which indirectly affects the resources available for synthesizing chemical signals. rsc.org For example, antibiotic treatment in fruit flies was shown to alter the levels of aggression-related pheromones, suggesting that the gut microbiota plays a role in regulating their production. researchgate.net

In the context of (E)-4-Undecene, 3-methyl-, it is plausible that the host's microbiome could play a regulatory role. For instance, gut microbes could influence the availability of propionyl-CoA, the key precursor for the 3-methyl branch. Changes in the microbial community could therefore alter the ratio of methyl-branched to straight-chain hydrocarbons in the host's cuticular lipid profile, potentially impacting its chemical communication signals. rsc.orgresearchgate.net

Table 3: Mechanisms of Microbiome Influence on Host Chemical Signals

| Mechanism | Description | Example |

| Direct Synthesis | Symbiotic microbes produce the final pheromone or chemical signal component. biorxiv.org | Gut bacteria in male oriental fruit flies produce specific pyrazines that act as sex pheromones. biorxiv.org |

| Precursor Supply | Microbes synthesize or modify precursors which are then used by the host to create the final signal. rsc.orgbiorxiv.org | Gut microbiota in cockroaches contribute to the production of volatile carboxylic acids used as aggregation pheromones. researchgate.net |

| Metabolic Alteration | The presence or absence of certain microbes alters the host's overall metabolism, indirectly affecting resource allocation to pheromone production. rsc.org | Antibiotic treatment in Drosophila melanogaster leads to increased production of the pheromones cVA and (Z)-9-Tricosene. researchgate.net |

Biological and Ecological Significance of E 4 Undecene, 3 Methyl

Role as a Semiochemical in Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. researchgate.netmdpi.com They are broadly categorized based on whether the interaction is intra-specific (pheromones) or inter-specific (allelochemicals). researchgate.net

Pheromones are substances used for communication between individuals of the same species, influencing behaviors such as mating, aggregation, and alarm. undip.ac.idplantprotection.pl Many insect pheromones are hydrocarbons with methyl branches. undip.ac.id

Currently, there is no specific scientific literature identifying (E)-4-Undecene, 3-methyl- as a pheromone for any species.

For context, related undecene isomers have been identified in insect communication. For instance, 1-undecene has been identified as a male-produced sex pheromone in the bean seed beetle, Bruchus rufimanus. This compound was found to be attractive to females in laboratory bioassays. uliege.berothamsted.ac.uk In another example, (Z)-4-undecene is a component of the prothoracic gland secretions of the green lacewing, Plesiochrysa ramburi. researchgate.netresearchgate.net

Allelochemicals are involved in communication between different species. plantprotection.pl They are classified as allomones if they benefit the emitter (e.g., repellents), kairomones if they benefit the receiver (e.g., host-finding cues), and synomones if they benefit both. researchgate.net

There is no available research that documents allomonal or kairomonal functions for (E)-4-Undecene, 3-methyl-.

As an illustrative example from a related compound, 1-undecene produced by the bacterium Pseudomonas aeruginosa acts as a kairomone for the nematode Caenorhabditis elegans, signaling the presence of the pathogen and inducing an avoidance response in the nematode. researchgate.net

Involvement in Ecological Interactions

Ecological interactions, such as those between plants and insects or plants and microbes, are often mediated by volatile organic compounds (VOCs). nih.govscielo.brmdpi.com

Plants release a wide array of VOCs that can attract pollinators or repel herbivores. nih.govscielo.br Insects, in turn, have evolved to use these chemical cues to locate host plants for feeding and oviposition. mdpi.comcsic.es

No studies have been found that implicate (E)-4-Undecene, 3-methyl- in any form of plant-insect interaction.

In a related context, a study on the bean seed beetle, Bruchus rufimanus, found that while the male-produced pheromone 1-undecene was attractive to females, its effectiveness in field traps was significantly enhanced when combined with floral volatiles from its host plant, Vicia faba. This demonstrates a synergistic interaction between an insect-derived pheromone and plant-derived kairomones. uliege.berothamsted.ac.uk

Chemical signaling is fundamental to the interactions between plants and microorganisms, as well as between microbes and insects. nih.govfrontiersin.orguni-koeln.de Volatile compounds can mediate symbiotic or pathogenic relationships. frontiersin.org

There is no scientific literature available that describes a role for (E)-4-Undecene, 3-methyl- in plant-microbe or microbe-insect interactions.

An example of a microbe-insect interaction involves the volatile 1-undecene produced by Pseudomonas aeruginosa, which elicits a "flight-or-fight" response in the nematode C. elegans, demonstrating how a microbial volatile can act as a potent olfactory signal for another organism. researchgate.net Furthermore, volatiles produced by human skin microbiota, such as 3-methyl-1-butanol , can enhance the attractiveness of humans to the malaria mosquito Anopheles gambiae. core.ac.uk

The perception of semiochemicals by an organism's sensory system can trigger specific behavioral responses, such as attraction, repulsion, or alarm. mdpi.comnih.gov

No research detailing the behavioral responses of any organism to (E)-4-Undecene, 3-methyl- has been identified.

Studies on related compounds show clear behavioral effects. For example, female bean seed beetles (Bruchus rufimanus) show a distinct electrophysiological response (measured by electroantennography) and behavioral attraction to 1-undecene . uliege.berothamsted.ac.uk In C. elegans, exposure to 1-undecene activates specific odor-sensory neurons, leading to a repulsion behavior. researchgate.net

Chemotaxonomic Value and Phylogenetic Implications of (E)-4-Undecene, 3-methyl-

The study of chemical compounds produced by living organisms, or chemotaxonomy, provides a powerful molecular lens for understanding taxonomic classifications and phylogenetic relationships. Volatile organic compounds (VOCs), such as the methyl-branched alkene (E)-4-Undecene, 3-methyl-, serve as chemical fingerprints that can reveal subtle and significant differences between species, populations, and even sexes. The presence, absence, or relative abundance of such specific molecules is often genetically determined, reflecting the unique biosynthetic pathways that have evolved within particular lineages.

Methyl-branched hydrocarbons are crucial semiochemicals in the insect world, acting as pheromones and allomones (defensive secretions) that mediate critical behaviors. pnas.orgscience.govmdpi.com Their structural diversity, including the chain length and the position and stereochemistry of methyl branches and double bonds, provides a vast amount of information. nih.govmyrmecologicalnews.org This chemical diversity is not random; it is the product of evolutionary pressures and is underpinned by specific enzymatic machinery. annualreviews.orgu-tokyo.ac.jp Consequently, the analysis of these compounds offers deep insights into the evolutionary history of the producing organisms.

Significance in Insecta

Within the class Insecta, branched hydrocarbons are well-established mediators of chemical communication and are integral to the cuticular hydrocarbon (CHC) profiles that prevent desiccation and facilitate recognition. nih.govnih.gov The biosynthesis of these compounds occurs via the fatty acid synthase (FAS) pathway, where methylmalonyl-CoA is substituted for malonyl-CoA to introduce a methyl branch at a specific point during chain elongation. annualreviews.orgu-tokyo.ac.jp This process is genetically controlled and can be highly specific, making the resulting hydrocarbon profile a reliable indicator for taxonomic and phylogenetic studies. pnas.orgbiorxiv.org

While direct research focusing solely on the chemotaxonomic significance of (E)-4-Undecene, 3-methyl- is limited, studies on closely related compounds and chemical profiles in various insect orders underscore its potential value. For instance, in the milkweed bug Lygaeus equestris, a "Methyl-4-undecene" (isomer not fully specified) was identified as a component of its defensive secretion from the metathoracic scent glands. nih.govsigmaaldrich.comresearchgate.net Research showed that the composition of this secretion was sexually dimorphic and was also influenced by the bug's diet. nih.govresearchgate.net Bugs raised on cardenolide-containing seeds produced a different chemical blend compared to those raised on sunflower seeds, suggesting a trade-off between sequestering defensive chemicals from host plants and synthesizing their own. nih.govresearchgate.netresearchgate.net Such variation is fundamental to chemical ecology and has clear chemotaxonomic implications, allowing for differentiation based on sex and ecological niche.

Further evidence for the taxonomic value of undecenes comes from studies on green lacewings. Analysis of prothoracic gland secretions in the genus Chrysopa revealed that (Z)-4-undecene was a characteristic component, and its presence or absence helped to delineate subgroups within the genus, highlighting the role of such semiochemicals in distinguishing even closely related species. researchgate.net Similarly, studies of desert ants in the Cataglyphis bicolor group have shown that the profiles of branched-chain alkanes and other compounds in the Dufour's gland are species-specific, though individual variation can be high. uzh.ch The presence of compounds like 3-methyltridecane (B3055358) in one species and its absence in another serves as a key diagnostic feature. uzh.ch The consistent presence of specific methyl-branched alkenes within a genus or species, therefore, represents a shared, derived trait (synapomorphy) that can be used in phylogenetic reconstruction.

Table 1: Identification of Methyl-Undecene Isomers and Related Compounds in Insects

| Species | Compound Identified | Gland/Source | Chemotaxonomic Observation | Reference(s) |

|---|---|---|---|---|

| Lygaeus equestris (Milkweed Bug) | Methyl-4-undecene | Metathoracic scent gland | Secretion profile is sexually dimorphic and varies with diet. | nih.govresearchgate.net |

| Plesiochrysa ramburi (Green Lacewing) | (Z)-4-Undecene | Prothoracic gland | Characterizes this species in contrast to others that produce (Z)-4-tridecene. | researchgate.net |

| Cataglyphis viaticus (Desert Ant) | 3-Methyltridecane | Dufour's gland | Major component that distinguishes it from other species in the C. bicolor group. | uzh.ch |

Significance in Plantae

The occurrence of (E)-4-Undecene, 3-methyl- and its isomers is not restricted to the animal kingdom. Plants also produce a vast array of volatile organic compounds that play roles in defense, pollination, and other ecological interactions. The specific blend of these volatiles can be characteristic of a particular species or genus.

A study on the chemical composition of Centaurea senegalensis, a plant in the Asteraceae family, identified the structural isomer 6-methyl-4-undecene as one of the major volatile compounds. bioline.org.br The genus Centaurea is known to be rich in specific classes of secondary metabolites, particularly flavonoids and sesquiterpene lactones, which are considered important chemotaxonomic markers for the genus. researchgate.netscispace.comberkeleypublications.com The identification of a specific methyl-branched alkene adds another layer to the chemical fingerprint of this species. The biosynthesis of such compounds in plants, similar to insects, involves specialized enzymatic pathways that have evolved within specific lineages. oup.com

The presence of a relatively uncommon compound like a methyl-undecene can be a valuable character for phylogenetic analysis within a plant family or genus. For example, while many plants produce common terpenes, the ability to synthesize a specific branched alkene may be restricted to a smaller, more closely related group of species, thus helping to resolve their evolutionary relationships.

Table 2: Identification of a Methyl-Undecene Isomer in Plantae

| Species | Compound Identified | Plant Part / Extract | Chemotaxonomic Context | Reference(s) |

|---|---|---|---|---|

| Centaurea senegalensis | 6-Methyl-4-undecene | Ethyl acetate (B1210297) fraction | Identified as a major compound (6.9%) in a plant genus known for distinct chemotaxonomic markers like flavonoids and sesquiterpene lactones. | bioline.org.br |

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (E)-3-methyl-4-undecene. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, enabling both the identification and quantification of the compound, even at trace levels.

The accuracy of GC-MS analysis begins with effective sample preparation and extraction. The primary goal is to isolate the analyte of interest from the sample matrix, which can range from essential oils to biological tissues, while minimizing contamination and degradation. The choice of method is highly dependent on the nature of the sample.

Solid-Phase Microextraction (SPME): This is a solvent-free technique ideal for volatile compounds. SPME involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace or directly immersing it in a liquid sample. scispace.comhelsinki.fi The analytes adsorb onto the fiber and are then thermally desorbed into the GC injector. scispace.com This method is efficient for extracting alkenes from matrices like olive oil or environmental samples. helsinki.fiucl.ac.uk

Soxhlet Extraction: A classic and exhaustive method, Soxhlet extraction is used for extracting compounds from solid materials. For instance, related compounds have been extracted from the leaves of Lonicera maackii or cinnamon bark using solvents like hexane (B92381) or methanol. nih.govscielo.br This technique ensures a high recovery of the analyte but can be time-consuming and may require high temperatures that could potentially degrade thermolabile compounds.

Solvent Extraction: Simple liquid-liquid or solid-liquid extraction using organic solvents such as petroleum ether, n-hexane, or dichloromethane (B109758) is commonly employed. oregonstate.edu This method is versatile but may require subsequent cleanup steps to remove interfering matrix components before GC-MS analysis. oregonstate.edu

Hydrodistillation: Primarily used for extracting essential oils from plant materials, this technique involves co-distilling the sample with water. The volatile compounds are carried over with the steam, condensed, and separated from the water. This method has been used to extract cinnamon oil, which contains related alkene compounds. nih.gov

The optimization of these methods involves selecting the appropriate solvent or SPME fiber, adjusting extraction time and temperature, and managing the sample-to-solvent ratio to maximize recovery and minimize interference.

Table 1: Comparison of Extraction Methods for Alkene Analysis

| Extraction Method | Principle | Common Applications | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Volatiles in liquids and solids (e.g., food, environmental samples). | Solvent-free, fast, simple, sensitive. helsinki.fi | Fiber fragility, limited capacity, matrix effects. |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Natural products from plant materials, environmental solids. | Exhaustive extraction, high efficiency. | Time-consuming, large solvent volume, potential thermal degradation. oregonstate.edu |

| Solvent Extraction | Partitioning of analytes between the sample matrix and a liquid solvent. | Wide range of sample types. | Simple, versatile, scalable. | Requires large volumes of pure solvents, may need cleanup steps. oregonstate.edu |

| Hydrodistillation | Co-distillation of volatile compounds with steam. | Essential oils from plant materials. | Effective for volatile oils, solvent-free (uses water). | Not suitable for non-volatile or thermally sensitive compounds. |

Once injected into the GC, (E)-3-methyl-4-undecene is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Its elution time, known as the retention time, is a key characteristic. For example, a related isomer, 2-undecene, 3-methyl-, (E)-, was identified with a retention time of 10.338 minutes on a specific GC-MS system. nih.gov To enhance identification confidence, retention indices (like the Kovats index) are calculated using a series of n-alkane standards, providing a more standardized value that is less dependent on the specific instrumental conditions. pressbooks.pubresearchgate.net

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions creates a mass spectrum, which serves as a molecular fingerprint.

For (E)-3-methyl-4-undecene (molecular weight: 168.32 g/mol ), the key fragmentation pathway is allylic cleavage—the breaking of the bond adjacent to the double bond—which is a favored process for alkenes. nih.govamazonaws.com This would lead to the formation of stable carbocation fragments. The expected major fragments would result from cleavage at the C3-C4 and C5-C6 positions.

Expected Fragmentation for (E)-3-methyl-4-undecene:

Molecular Ion (M⁺): m/z = 168

Allylic Cleavage: The structure features two allylic positions. Cleavage of the C6-C7 bond would yield a stable allylic cation at m/z 97. Cleavage of the C2-C3 bond would result in a fragment that could rearrange to a stable cation at m/z 83.

Other Fragments: A series of smaller fragments corresponding to the loss of successive alkyl groups (e.g., m/z 55, 41) are also characteristic of aliphatic chains. nih.gov

Analysis of mass spectra for isomers like (Z)-3-methyl-4-undecene shows prominent peaks at m/z 41, 55, and 83, which aligns with these general fragmentation principles. nih.gov The subtle differences in the relative intensities of these fragments between the (E) and (Z) isomers, combined with their distinct retention times, allow for their unambiguous differentiation. hmdb.ca

High-Resolution Chromatography for Separation and Purification (e.g., GC-FID)

While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method for high-resolution separation and accurate quantification. scielo.brnih.gov The FID provides a robust and linear response to hydrocarbons, making it highly reliable for determining the concentration of compounds like (E)-3-methyl-4-undecene in a mixture. researchgate.net

GC-FID is particularly useful in quality control and purity assessment. After a compound has been synthesized, GC-FID can be used to determine its purity by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Its high sensitivity and wide dynamic range make it suitable for analyzing both major components and trace impurities. Although GC-FID does not provide structural information on its own, its high chromatographic resolution is critical for separating closely related isomers that might co-elute under less optimized conditions. scielo.brnih.gov In research, preparative gas chromatography, a larger-scale version of GC, can be employed to physically separate and purify grams of (E)-3-methyl-4-undecene from a reaction mixture for further study.

Spectroscopic Methods for Molecular Structure Confirmation

While chromatographic methods are essential for separation and initial identification, spectroscopic techniques provide the definitive confirmation of the molecular structure of (E)-3-methyl-4-undecene.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. libretexts.org

Predicted ¹H NMR Spectrum for (E)-3-methyl-4-undecene: The proton NMR spectrum would show distinct signals for each unique proton environment.

Vinylic Protons (H-4, H-5): These protons are directly attached to the double bond and would appear in the downfield region, typically δ 5.0-5.5 ppm. The signal for H-4 would likely be a doublet of quartets, split by H-5 and the methine proton H-3. The signal for H-5 would be a doublet of triplets, split by H-4 and the adjacent CH₂ group (H-6). A large coupling constant (J ≈ 15 Hz) between H-4 and H-5 would confirm the (E) or trans configuration of the double bond.

Methine Proton (H-3): This proton, attached to the same carbon as the methyl group, would appear as a multiplet around δ 2.0-2.5 ppm.

Allylic Protons (H-6): The CH₂ group adjacent to the double bond would be deshielded and appear around δ 1.9-2.1 ppm.

Alkyl Chain Protons: The remaining CH₂ and CH₃ groups of the ethyl and heptyl chains would produce overlapping signals in the upfield region (δ 0.8-1.5 ppm).

Predicted ¹³C NMR Spectrum for (E)-3-methyl-4-undecene: The carbon NMR spectrum provides information on the number of unique carbon atoms.

Vinylic Carbons (C-4, C-5): These sp²-hybridized carbons would have signals in the δ 120-140 ppm region.

Aliphatic Carbons: The sp³-hybridized carbons of the methyl, ethyl, and heptyl groups would appear in the upfield region (δ 10-40 ppm). The spectrum would show 12 distinct signals, confirming the presence of 12 unique carbon environments in the molecule.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the entire bonding framework of the molecule.

Table 2: Predicted NMR Data for (E)-3-methyl-4-undecene

| Technique | Structural Feature | Expected Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H NMR | Vinylic Protons (=CH) | 5.0 - 5.5 | Multiplets, large coupling constant (J ≈ 15 Hz) confirms (E)-isomer. |

| Methine Proton (-CH(CH₃)-) | 2.0 - 2.5 | Multiplet. | |

| Allylic Protons (-CH₂-C=) | 1.9 - 2.1 | Multiplet. | |

| Alkyl Protons (-CH₂-, -CH₃) | 0.8 - 1.5 | Overlapping multiplets and triplets. | |

| ¹³C NMR | Vinylic Carbons (C=C) | 120 - 140 | Two distinct signals. |

| Aliphatic Carbons (sp³) | 10 - 40 | Ten distinct signals. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). utdallas.edu For (E)-3-methyl-4-undecene, the IR spectrum would provide clear evidence of its alkene nature and stereochemistry. scispace.com

Characteristic IR Absorption Bands for (E)-3-methyl-4-undecene:

=C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹) is characteristic of C-H bonds on an sp²-hybridized carbon (the double bond). pressbooks.pub

-C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the sp³-hybridized carbons in the alkyl chains. pressbooks.pub

C=C Stretch: A weak to medium absorption around 1660-1675 cm⁻¹ corresponds to the C=C double bond stretching vibration. The intensity is often weak for symmetrically substituted alkenes.

-C-H Out-of-Plane Bend: This is a crucial diagnostic peak. For a trans or (E)-disubstituted alkene, a strong and characteristic absorption band appears at approximately 960-975 cm⁻¹. spectroscopyonline.com The presence of this band is definitive proof of the (E) stereochemistry. The absence of this band and the presence of a band around 675-730 cm⁻¹ would indicate the (Z) isomer.

These advanced analytical and spectroscopic methods, when used in combination, provide a comprehensive and unambiguous characterization of (E)-3-methyl-4-undecene, which is essential for its study and application in scientific research.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of a chiral compound is a critical aspect of stereoselective synthesis and the characterization of optically active molecules. For the compound (E)-3-methyl-4-undecene , which possesses a single stereocenter at the C3 position, chiral chromatography would be the definitive method for separating its (R)- and (S)-enantiomers and quantifying their relative abundance, expressed as enantiomeric excess (ee).

The primary technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The success of the separation hinges on the selection of a suitable Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For a non-polar alkene like (E)-3-methyl-4-undecene, chiral GC with a cyclodextrin-based stationary phase would be a primary candidate for screening. gcms.cz Derivatives of cyclodextrins, such as permethylated or perphenylated beta-cyclodextrin, are known to be effective for separating a wide range of non-polar and moderately polar chiral compounds. gcms.cz The separation mechanism involves the formation of transient inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin, where subtle differences in steric fit and intermolecular interactions result in differential retention.

Alternatively, chiral HPLC could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability in separating diverse classes of chiral molecules. nih.govmdpi.com The separation on these phases is often achieved under normal-phase conditions using a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Detailed Research Findings

Specific experimental data detailing the successful chiral resolution of (E)-3-methyl-4-undecene, including the exact CSP, mobile/gas phase composition, flow rate, temperature, and resulting chromatograms, are not documented in readily accessible scientific literature. However, based on the analysis of structurally similar chiral hydrocarbons, a hypothetical set of parameters can be proposed.

Table 1: Hypothetical Chiral GC and HPLC Parameters for the Separation of (E)-3-methyl-4-undecene Enantiomers

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile/Carrier Gas | Helium or Hydrogen | Hexane/Isopropanol (99:1, v/v) |

| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |

| Temperature | Oven program: 50°C to 150°C at 2°C/min | Ambient (e.g., 25°C) |

| Detector | Flame Ionization Detector (FID) | UV Detector (at a low wavelength, e.g., 205 nm) |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers | Separation of the (R)- and (S)-enantiomers |

This table is illustrative and based on general principles of chiral chromatography for similar analytes. Actual conditions would require experimental optimization.

Once a separation method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:

ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100

Where Area_R and Area_S are the integrated peak areas of the (R)- and (S)-enantiomers, respectively. This quantitative analysis is crucial for evaluating the stereoselectivity of a chemical reaction designed to produce (E)-3-methyl-4-undecene.

Theoretical Studies and Structure Activity Relationship Sar of E 4 Undecene, 3 Methyl

Computational Chemistry Approaches

Computational methods offer a powerful lens through which to examine the molecular characteristics of (E)-4-Undecene, 3-methyl- at an atomic level. These in-silico techniques are essential for understanding its structure and predicting its reactivity, complementing experimental data that can be challenging to obtain.

The structure of (E)-4-Undecene, 3-methyl- (Figure 1), characterized by a C12 backbone with a methyl branch at the C3 position and a trans-double bond at the C4 position, allows for considerable conformational flexibility. Molecular modeling, particularly using molecular mechanics (MM) force fields, is employed to explore the potential energy surface of the molecule and identify its most stable conformers. orgosolver.comlumenlearning.com

The rotation around the single bonds of the undecane (B72203) chain gives rise to numerous rotamers. The most stable conformations of long-chain alkanes tend to adopt a staggered, zig-zag geometry to minimize steric strain. orgosolver.comsakura.ne.jp For (E)-4-Undecene, 3-methyl-, the presence of the methyl group at the chiral C3 center introduces additional steric considerations. Conformational analysis focuses on the dihedral angles along the carbon backbone to identify low-energy structures. orgosolver.com The most stable conformers are those that minimize gauche interactions and 1,3-allylic strain, a type of steric strain that can arise in alkenes. rsc.org

Table 1: Calculated Conformational Energy Contributions in Acyclic Alkanes

| Interaction Type | Approximate Energy Cost (kcal/mol) | Description |

|---|---|---|

| Gauche Butane Interaction | ~0.9 | Steric strain between two methyl groups (or larger alkyl groups) separated by a 60° dihedral angle. |

| 1,3-Allylic Strain (H/CH₃) | ~1-2 | Steric strain between a substituent on an sp³ carbon and a substituent on an adjacent sp² carbon of a double bond. |

| Eclipsed Interaction (H/H) | ~1.0 | Torsional strain from eclipsing hydrogen atoms. |

| Eclipsed Interaction (H/CH₃) | ~1.4 | Torsional strain from eclipsing a hydrogen and a methyl group. |

Note: These are generalized values for fundamental interactions and serve to illustrate the factors influencing the conformational preference of (E)-4-Undecene, 3-methyl-. Specific values for the target molecule require dedicated calculations.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of (E)-4-Undecene, 3-methyl-. rsc.orgarxiv.org These methods can calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. oregonstate.eduoregonstate.edu

The reactivity of an alkene is primarily governed by its π-electron system. The HOMO is associated with the π-bonding orbital of the C=C double bond, making it the site of electrophilic attack. The LUMO corresponds to the π*-antibonding orbital, which is involved in reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. hu-berlin.deresearchgate.net For long-chain alkenes, the HOMO-LUMO gap generally decreases as the length of conjugation increases; for an isolated double bond as in (E)-4-Undecene, 3-methyl-, the gap is expected to be relatively large, similar to other simple alkenes. oregonstate.eduoregonstate.edu

DFT calculations can also be used to generate an electrostatic potential (ESP) map, which visualizes the electron density distribution and helps identify electron-rich and electron-poor regions of the molecule. For (E)-4-Undecene, 3-methyl-, the region around the C=C double bond is expected to show a higher negative potential, confirming it as the most likely site for electrophilic addition reactions. arxiv.org Theoretical studies on the reactions of alkenes with radicals show that addition to the double bond is often the major degradation pathway. oup.com

Table 2: Typical Calculated HOMO-LUMO Gaps for Simple Alkenes (B3LYP/6-31G)*

| Molecule | HOMO-LUMO Gap (eV) |

|---|---|

| Ethylene | 7.76 |

| Propene | 7.55 |

| trans-2-Butene | 7.14 |

Source: Adapted from reference oregonstate.edu. The HOMO-LUMO gap for (E)-4-Undecene, 3-methyl- is expected to be in a similar range, influenced by the alkyl substituents.

Stereochemical Influence on Biological Activity and Receptor Binding

Stereochemistry is a critical determinant of biological activity, as molecular recognition by protein receptors is highly specific. rsc.org For (E)-4-Undecene, 3-methyl-, two key stereochemical features are present: the (E)-configuration of the double bond and the chiral center at C3.

The chiral center at C3 means that (E)-4-Undecene, 3-methyl- exists as a pair of enantiomers: (3R, 4E)-3-methyl-4-undecene and (3S, 4E)-3-methyl-4-undecene. Biological systems, being chiral themselves, often exhibit enantioselectivity, meaning they interact differently with each enantiomer. hu-berlin.deresearchgate.net One enantiomer may bind to a receptor with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. pnas.orgfrontiersin.org This enantioselectivity is fundamental to the action of many drugs and signaling molecules. researchgate.net In the context of insect pheromones, it has been demonstrated that males of certain species respond exclusively to one specific enantiomer of a methyl-branched hydrocarbon. frontiersin.org Therefore, any potential biological role of (E)-4-Undecene, 3-methyl-, such as in chemical signaling, would likely be highly dependent on its specific stereoisomeric form.

Investigation of Analogues and Derivatives for Functional Studies

To probe the function and importance of different structural features of (E)-4-Undecene, 3-methyl-, synthetic analogues and derivatives are investigated. These studies are central to building a structure-activity relationship (SAR). nih.govufl.edu

Synthetic analogues are molecules that are structurally similar to the parent compound but differ in a specific, controlled manner. For (E)-4-Undecene, 3-methyl-, analogues could be synthesized to explore the importance of:

Chain Length: Analogues with shorter or longer alkyl chains could be prepared to determine if the C12 skeleton is optimal for a particular biological activity.

Methyl Group Position: Moving the methyl group to other positions along the chain would reveal the significance of its location at C3.

Double Bond Position and Geometry: Synthesizing isomers with the double bond at different locations or with a (Z)-configuration would clarify the role of the (E)-4-ene moiety. usda.gov

Bioisosteric Replacement: The double bond could be replaced by other functional groups with similar steric or electronic properties, such as a cyclopropane (B1198618) ring or an oxime, to test for retention of activity. usda.gov

These analogues would then be subjected to biological evaluation. mdpi.comnih.gov If the compound functions as an insect pheromone, for example, bioassays would be conducted to measure the behavioral response of the target insect to each analogue. researchgate.netpurdue.edu Such studies allow for the identification of the key pharmacophore—the essential structural features required for biological activity.

Table 3: Examples of Analogue Types for SAR Studies

| Analogue Type | Structural Modification | Purpose of Study |

|---|---|---|

| Homologues | Varying the length of the heptyl or ethyl group. | Determine optimal chain length for receptor fit. |

| Positional Isomers | Moving the methyl group to C2, C5, etc. | Assess the importance of the branching position. |

| Geometric Isomers | Synthesis of the (Z)-4-undecene, 3-methyl- isomer. | Evaluate the role of double bond geometry. |

| Enantiomers | Separate synthesis of the (3R) and (3S) enantiomers. | Determine the stereochemical requirements for activity. |

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method or bioactivity assay. chromatographyonline.comtaylorandfrancis.comresearchgate.net For a nonpolar hydrocarbon like (E)-4-Undecene, 3-methyl-, derivatization is primarily used for two purposes: